L,L-Dityrosine
Description
Nature of L,L-Dityrosine as a Covalent Protein Cross-Link
This compound acts as a covalent cross-link, meaning it forms a strong, stable chemical bond between two different protein chains (intermolecular) or within the same protein chain (intramolecular). researchgate.net This cross-linking is typically mediated by oxidative processes, often catalyzed by enzymes such as peroxidases or dual oxidases, which generate tyrosyl radicals. wikipedia.orgfrontiersin.orgmdpi.comrupress.org These radicals then undergo coupling reactions to form the dityrosine (B1219331) linkage. frontiersin.orgresearchgate.net The formation of this covalent bond significantly alters the physical and chemical properties of the proteins involved, frequently leading to increased rigidity, decreased solubility, and enhanced resistance to proteolytic degradation. frontiersin.orgtaylorandfrancis.comnih.gov
Historical Context of this compound Discovery and Initial Characterization
Dityrosine was first identified by Gross and Sizer in 1959, generated through the peroxidase oxidation of tyrosine in the presence of hydrogen peroxide. frontiersin.orgnih.gov Early research established that peroxidase enzymes could catalyze the oxidation of phenols and aromatic amines. frontiersin.org Later studies revealed that the formation of the diphenyl structure involved free radical intermediates. frontiersin.org The natural occurrence of dityrosine as a protein cross-linker was subsequently documented in various elastic and structural proteins found in invertebrates, such as resilin in arthropods. nih.govwikipedia.org This initial discovery in resilin suggested that dityrosine played a role in stabilizing these proteins through the formation of a stable three-dimensional network. nih.gov this compound was also found as a component in the acid hydrolysates of biological materials like insect cuticular resilin. targetmol.commedchemexpress.com
Overview of this compound Significance in Biological Structure and Function
The presence of this compound cross-links is significant for the structural integrity and function of a variety of biological materials. In structural proteins like resilin, collagen, elastin (B1584352), fibroin, keratin, and cuticlin, dityrosine cross-links contribute to increased mechanical strength and insolubility. frontiersin.org For example, in the insect protein resilin, dityrosine, along with tyrosine, serves as a primary chemical cross-link contributing to its notable elasticity. wikipedia.org In the context of the sea urchin fertilization envelope, peroxidase-dependent dityrosine cross-linking is one of the essential enzymatic activities required for the transformation of glycoproteins into a mechanically and chemically resilient protective layer for the zygote. nih.govnih.gov Dityrosine cross-linking has also been observed in the yeast ascospore wall, contributing to the spore's resistance to adverse environmental conditions. nih.govpnas.org Beyond its structural roles, dityrosine formation can also serve as a biomarker for oxidative stress and protein damage in various conditions, including neurodegenerative diseases. wikipedia.orgacs.orgontosight.aitaylorandfrancis.com
While primarily discussed in the L,L- configuration due to its origin from L-tyrosine, dityrosine can also exist in DL configurations, as observed in the yeast spore wall where epimerization occurs after incorporation of this compound-containing precursors. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQALFHMKVSJFRR-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63442-81-9 | |
| Record name | 3,3'-Dityrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063442819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-DITYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ9XG8HS20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Mechanisms of L,l Dityrosine Formation
Radical-Mediated Oxidative Coupling Pathways
Radical-mediated pathways for L,L-dityrosine formation are typically initiated by the generation of tyrosyl radicals, often facilitated by reactive oxygen species (ROS). nih.govnih.govrsc.org
Tyrosyl Radical Generation and Dimerization
The initial step in radical-mediated dityrosine (B1219331) formation is the generation of a tyrosyl radical. This occurs through the removal of a hydrogen atom from the hydroxyl group on the phenol (B47542) ring of a tyrosine residue. nih.govfrontiersin.org Tyrosyl radicals are relatively stable intermediates. rsc.orgresearchgate.net Following their generation, two tyrosyl radicals can undergo radical isomerization and subsequent diradical coupling. nih.gov This coupling leads to the formation of the carbon-carbon bond between the ortho positions of the two phenol rings, ultimately resulting in the this compound structure after enolization. nih.govrsc.org
Role of Reactive Oxygen Species (ROS) in this compound Formation
Reactive oxygen species (ROS) play a significant role in initiating the formation of this compound by promoting the generation of tyrosyl radicals. nih.govrsc.orgcenmed.com Oxidative stress, characterized by an imbalance favoring the production of ROS, is known to increase dityrosine formation. nih.govresearchgate.net While hydrogen peroxide (H₂O₂) itself does not react directly with tyrosine at a significant rate, it can participate in Fenton-like reactions in the presence of transition metal ions like copper or iron, leading to the generation of highly reactive hydroxyl radicals (HO•). mdpi.commdpi.com These hydroxyl radicals can then attack tyrosine residues, initiating the radical-mediated coupling process. mdpi.com Other ROS, such as peroxynitrite (ONOO⁻), can also induce dityrosine cross-linking. researchgate.netmdpi.com
Enzymatic Catalysis of this compound Synthesis
Enzymes can significantly catalyze the formation of this compound, providing more controlled and efficient pathways compared to non-enzymatic radical processes. mdpi.com
Peroxidase-Dependent Mechanisms (e.g., Myeloperoxidase, Horseradish Peroxidase)
Peroxidases are a major class of enzymes involved in catalyzing this compound formation. frontiersin.orgcenmed.comtandfonline.comuniprot.orguni.lufishersci.pt These enzymes utilize hydrogen peroxide (H₂O₂) to oxidize substrates, including tyrosine residues. frontiersin.orgnih.gov Myeloperoxidase (MPO), secreted by activated phagocytes like neutrophils and macrophages, can catalyze the oxidation of L-tyrosine to a tyrosyl radical in the presence of H₂O₂. nih.govnih.gov This process does not necessarily require halide ions, although chloride can partially inhibit the reaction at physiological concentrations. nih.gov The tyrosyl radical generated by MPO can then lead to the formation of dityrosine cross-links in proteins. nih.govjci.org
Horseradish peroxidase (HRP), isolated from horseradish roots, is another well-studied peroxidase known to catalyze the oxidation of tyrosine and the formation of dityrosine in the presence of H₂O₂. frontiersin.orgtandfonline.comcenmed.comwikipedia.org Studies using HRP and H₂O₂ have demonstrated the dimerization of tyrosine-containing molecules via dityrosine formation. tandfonline.com The efficiency of dityrosine formation by peroxidases can be influenced by factors such as the accessibility of tyrosine residues within a protein structure and the presence of other molecules. wur.nltaylorandfrancis.com
Cytochrome P450 Involvement in this compound Biogenesis (e.g., DIT2)
Cytochrome P450 enzymes are also implicated in this compound biogenesis, particularly in specific biological contexts. guidetopharmacology.orgflybase.orgswan.ac.uk In the yeast Saccharomyces cerevisiae, the sporulation-specific enzyme DIT2, a member of the cytochrome P450 superfamily (also known as CYP56A1), is responsible for catalyzing the dimerization reaction that leads to dityrosine-containing precursors of the spore wall. nih.govswan.ac.ukwikipedia.org This enzymatic pathway involves a two-step process where L-tyrosine is initially modified by another enzyme (DIT1) before DIT2 catalyzes the cross-linking of two modified tyrosine molecules to form this compound. nih.govswan.ac.uk
Specificity and Regulation of Dityrosine-Forming Enzymes
The specificity and regulation of enzymes involved in dityrosine formation are crucial for controlling where and when these cross-links occur. While peroxidases like MPO and HRP can catalyze dityrosine formation, their activity and substrate specificity can be influenced by the local environment and the accessibility of tyrosine residues within protein substrates. nih.govwur.nltaylorandfrancis.com For instance, the conversion of HDL tyrosines to dityrosines by MPO or HRP required the presence of free tyrosine, suggesting a diffusible tyrosyl radical intermediate. wur.nl
In the case of the yeast enzyme DIT2, its expression is sporulation-specific, indicating a tight regulation linked to developmental processes. nih.govswan.ac.uk DIT2 catalyzes a specific step in the biosynthesis of the yeast spore wall, highlighting its role in the formation of structural components. nih.govuniprot.org The requirement of reducing equivalents for CYP56 (DIT2) catalytic activity also points to regulatory mechanisms involving cofactors. swan.ac.uk
Non-Enzymatic this compound Formation Pathways
Non-enzymatic pathways for this compound formation are primarily driven by oxidative processes that lead to the generation of tyrosyl radicals. These radicals can then undergo dimerization to form the stable dityrosine cross-link. Various environmental factors and endogenous molecules can initiate these oxidative events.
UV-Irradiation Induced Cross-Linking
Ultraviolet (UV) irradiation, particularly in the UVB range, is a known inducer of this compound formation. Exposure of tyrosine or tyrosine-containing proteins to UV light can lead to the generation of tyrosyl radicals through photoionization or biphotonic absorption in the triplet state nih.govplos.org. The solvated electrons generated during this process can also interact with other molecules, such as disulfide bridges nih.gov. The tyrosyl radicals formed are relatively stable, with lifetimes in the microsecond timescale, allowing for their dimerization researchgate.net. This radical cross-linkage results in the formation of dityrosine plos.org.
UV-induced dityrosine formation has been observed in various systems, including solutions of L-dityrosine, calmodulin, elastin (B1584352) hydrolysates, and insulin (B600854) nih.govplos.orgresearchgate.net. In proteins, this cross-linking can occur both intramolecularly (within the same protein chain) and intermolecularly (between different protein chains), potentially leading to protein aggregation nih.govresearchgate.net. Studies on insulin have shown that continuous UV excitation leads to the progressive formation of dityrosine, resulting in covalent insulin dimerization nih.govplos.org. The yield of dityrosine formation upon UV irradiation can be influenced by factors such as pH and the presence of photosensitizers mdpi.com. For instance, pheomelanin can either protect against or enhance UV-induced dityrosine formation depending on the pH mdpi.com.
Metal-Ion Catalyzed Oxidation
Metal-ion catalyzed oxidation (MCO) systems can also lead to the formation of this compound. These systems typically involve transition metal ions, such as copper (Cu²⁺) or iron (Fe²⁺), in the presence of an oxidant like hydrogen peroxide (H₂O₂) dntb.gov.uaresearchgate.netsc.edu. The metal ions can catalyze the generation of reactive oxygen species (ROS), including hydroxyl radicals (•OH) and peroxyl radicals (ROO•), or oxo-metal complexes, which can then oxidize tyrosine residues to form tyrosyl radicals pnas.orgmdpi.com.
Research indicates that the hydrogen peroxide/copper ion system is particularly effective in producing protein-bound dityrosine compared to other metal-catalyzed oxidation systems examined, such as those involving iron-EDTA or ascorbate (B8700270) dntb.gov.uasc.eduresearchgate.net. The mechanism likely involves the oxidation of tyrosine by reactive intermediates generated by the metal-catalyzed decomposition of hydrogen peroxide dntb.gov.uaresearchgate.net. The formation of dityrosine through MCO is thought to proceed via a radical mechanism involving the dimerization of tyrosyl radicals researchgate.net. The extent of dityrosine formation in proteins exposed to MCO systems can vary depending on the protein structure and the specific metal ion and oxidant involved researchgate.netsc.edu.
Oxidative Stressors Beyond ROS (e.g., Nitrogen Dioxide, Peroxynitrite, Lipid Hydroperoxides)
Beyond classical ROS like hydroxyl radicals, other oxidative stressors can also induce this compound formation. These include reactive nitrogen species (RNS) such as nitrogen dioxide (•NO₂) and peroxynitrite (ONOO⁻), as well as lipid hydroperoxides.
Nitrogen dioxide (•NO₂) is a radical species that can be formed from the autoxidation of nitric oxide (•NO) portlandpress.com. •NO₂ can react with tyrosine to yield a phenoxy radical intermediate (tyrosyl radical) and HONO nih.gov. The dimerization of these phenoxy radicals leads to the formation of dityrosine nih.gov. While •NO₂ alone is reported to be inefficient in promoting nitration, its reaction with tyrosine to form the tyrosyl radical is a key step in dityrosine formation pnas.org.
Peroxynitrite (ONOO⁻) is a potent oxidant formed from the rapid reaction of superoxide (B77818) anion (O₂•⁻) and nitric oxide (•NO) wikipedia.orgnih.gov. Peroxynitrite can directly oxidize tyrosine residues, leading to the formation of both 3-nitrotyrosine (B3424624) and dityrosine as major products portlandpress.comnih.govnih.gov. The mechanism of dityrosine formation by peroxynitrite is believed to involve the generation of tyrosyl radicals portlandpress.comnih.gov. The reaction of peroxynitrite with carbon dioxide, which is rapid under physiological conditions, forms an intermediate (provisionally identified as ONO₂CO₂⁻) that is more reactive in tyrosine oxidation and also produces dityrosine acs.org. The ratio of 3-nitrotyrosine to dityrosine formed by peroxynitrite can depend on factors such as pH and tyrosine concentration nih.govacs.org.
Lipid hydroperoxides (LOOH), formed during lipid peroxidation, can also contribute to dityrosine formation. The reaction of amino acids, including tyrosine, with lipid hydroperoxides, particularly in the presence of metal ions or heme proteins like methemoglobin, can generate fluorescent dityrosine nih.gov. This process appears to involve a radical reaction initiated by the lipid hydroperoxides nih.gov. The formation of dityrosine in this context suggests that reactive species derived from lipid peroxidation can induce the necessary tyrosyl radical formation for dimerization mdpi.comnih.gov. Studies on cheese have shown a correlation between protein oxidation, including dityrosine formation, and lipid oxidation products, suggesting a transfer of radicals from lipids to proteins dairy-journal.org.
Here is a summary of the non-enzymatic pathways and the involved agents:
| Pathway | Key Initiating Agent(s) | Proposed Intermediate(s) | Outcome |
| UV-Irradiation Induced Cross-Linking | UV light (photoionization, triplet state absorption) | Tyrosyl radical | Dityrosine formation |
| Metal-Ion Catalyzed Oxidation | Transition metal ions (e.g., Cu²⁺, Fe²⁺) + Oxidant (e.g., H₂O₂) | ROS (•OH, ROO•), Oxo-metal complexes, Tyrosyl radical | Dityrosine formation |
| Oxidative Stressors Beyond ROS | Nitrogen Dioxide (•NO₂) | Phenoxy radical (Tyrosyl radical) | Dityrosine formation |
| Peroxynitrite (ONOO⁻) | Tyrosyl radical, •NO₂ | Dityrosine formation, 3-nitrotyrosine | |
| Lipid Hydroperoxides (LOOH) (+ metal ions/heme proteins) | Lipid radicals, Tyrosyl radical | Dityrosine formation |
Biological Localization and Structural Integration of L,l Dityrosine
Presence in Extracellular Matrix Proteins
In vertebrates, L,L-dityrosine contributes to the structure and function of several key proteins within the extracellular matrix (ECM), the complex network of macromolecules that provides structural and biochemical support to surrounding cells.
This compound cross-links have been identified in major structural proteins of the ECM, where they contribute to tissue integrity and elasticity.
Collagen: Dityrosine (B1219331) has been detected in native insoluble collagen, particularly from older animals, suggesting a role in the age-related changes of this abundant connective tissue protein. nih.gov While lysyl oxidase-derived cross-links are predominant in vertebrate collagen, dityrosine formation increases with oxidative stress, which can alter the protein's mechanical properties and flexibility. nih.govresearchgate.net
Elastin (B1584352): A fluorescent compound identified as dityrosine has been found in proteins associated with elastin, the key protein responsible for the elasticity of tissues. umanitoba.ca The presence of dityrosine is linked to the aggregation and insolubility of these associated proteins, which are extracted from elastic tissues like the bovine ligamentum nuchae. umanitoba.ca
Resilin: This elastomeric protein, found in specialized regions of the cuticle in most insects, owes its remarkable rubber-like elasticity and resilience to dityrosine cross-links. wikipedia.orgnih.gov These cross-links, along with trityrosine, form a stable, three-dimensional network of randomly coiled protein chains, which allows for efficient energy storage and release during mechanical actions like insect flight and jumping. wikipedia.orgnih.gov The dityrosine content is responsible for the characteristic blue fluorescence of resilin under UV light. wikipedia.orgresearchgate.net
| Protein | Organism/Tissue | Function of this compound Cross-link | Key Findings |
|---|---|---|---|
| Collagen | Vertebrates (aging tissue) | Contributes to age-related changes and increased insolubility. nih.gov | Detected in native insoluble collagen from old animals; levels increase with oxidative stress. nih.govnih.gov |
| Elastin-associated proteins | Vertebrates (e.g., bovine ligamentum nuchae) | Promotes aggregation and insolubility of associated glycoproteins. umanitoba.ca | Dityrosine content is directly related to the size and insolubility of the protein complex. umanitoba.ca |
| Resilin | Insects (e.g., locust wing-hinges) | Provides rubber-like elasticity and high resilience by forming a stable 3D network. wikipedia.orgnih.gov | Essential for the mechanical properties required for jumping and wing pivoting; responsible for blue autofluorescence. wikipedia.org |
Fibronectin is a high-molecular-weight glycoprotein (B1211001) of the ECM that plays a major role in cell adhesion, growth, migration, and differentiation. This compound cross-linking is a key mechanism in the multimerization of cellular (fibrillar) fibronectin, particularly under inflammatory conditions. nih.govnih.gov This process, which makes the fibronectin matrix resistant to proteases, requires the presence of myeloperoxidase (MPO) from inflammatory cells and hydrogen peroxide. nih.govnih.gov The resulting dityrosine-modified fibronectin is more stable and can inhibit cellular migration, a finding with implications for tissue repair and fibrosis. nih.govnih.gov In contrast, soluble plasma fibronectin is not susceptible to this type of cross-linking. nih.gov
This compound in Fungal and Invertebrate Structural Components
Dityrosine cross-links are fundamental to the architecture and resilience of various external structures in fungi and invertebrates, providing protection against environmental stresses. nih.govnih.govnih.govnih.gov
In the budding yeast Saccharomyces cerevisiae, the outermost layer of the ascospore wall is composed primarily of cross-linked dityrosine. nih.govasm.org This layer is crucial for the spore's resistance to environmental challenges such as lytic enzymes and physical trauma. asm.orgasm.org The synthesis of the dityrosine precursor is a two-step process catalyzed by two sporulation-specific enzymes encoded by the DIT1 and DIT2 genes. nih.govnih.govasm.org
DIT1 (a cytochrome P450) converts L-tyrosine into a soluble intermediate. asm.orgoup.com
DIT2 (a non-heme iron dioxygenase) then catalyzes the formation of this compound from this intermediate. nih.govasm.org
The resulting precursor, LL-N,N′-bisformyl dityrosine, is transported to the developing spore wall and assembled into an insoluble macromolecule that is covalently attached to the underlying chitosan (B1678972) layer. nih.govnih.gov Mutation in either DIT1 or DIT2 results in spores that lack this protective outermost layer. nih.govresearchgate.net
The insect cuticle is a complex, multi-layered structure that serves as an exoskeleton. Dityrosine cross-linking is a significant factor in the sclerotization (hardening and tanning) of the cuticle, contributing to its insolubility and mechanical stability. nih.govscribd.com It has been identified in the cuticles of various insects, including locusts, beetles, and moths. nih.govnih.gov In addition to its role in resilin, dityrosine is found in other cuticular proteins, such as cuticlins in nematodes like Caenorhabditis elegans, where it contributes to the formation of insoluble protective layers. nih.gov The formation of these cross-links often occurs in peaks preceding molts. nih.gov
Upon fertilization, the sea urchin egg rapidly forms a hardened fertilization envelope to provide a physical barrier against polyspermy and protect the developing embryo. oup.com This hardening process is critically dependent on the formation of dityrosine cross-links between envelope proteins. nih.govresearchgate.net The reaction is catalyzed by ovoperoxidase, an enzyme released from the egg's cortical granules following sperm entry. nih.govpnas.org Using hydrogen peroxide also produced by the egg, ovoperoxidase cross-links tyrosine residues on specific proteins, transforming the soft vitelline layer into a tough, insoluble fertilization envelope within minutes. nih.govresearchgate.net Inhibition of ovoperoxidase activity prevents this hardening, leaving the embryo vulnerable. pnas.orgnih.gov
| Structure | Organism | Role of this compound | Key Enzymatic System/Process |
|---|---|---|---|
| Ascospore Wall (outermost layer) | Yeast (Saccharomyces cerevisiae) | Provides resistance to environmental stress, lytic enzymes, and trauma. asm.orgnih.gov | Synthesized by the DIT1 and DIT2 enzymes from L-tyrosine precursors. nih.govasm.org |
| Cuticle | Insects (e.g., locusts, flies), Nematodes (e.g., C. elegans) | Contributes to sclerotization (hardening), insolubility, and mechanical strength of the exoskeleton. nih.govscribd.com | Peroxidase-mediated oxidative coupling of tyrosine residues in cuticular proteins. wikipedia.orgnih.gov |
| Fertilization Envelope | Sea Urchin | Rapidly hardens the envelope to create a permanent block to polyspermy and protect the embryo. oup.comnih.gov | Catalyzed by ovoperoxidase, which uses hydrogen peroxide to form cross-links. nih.govpnas.org |
This compound in Mammalian Tissues and Cellular Structures
This compound, a covalent cross-link formed from the oxidation of two tyrosine residues, is naturally present in various mammalian tissues and is increasingly recognized as a biomarker for oxidative stress and aging. nih.govwikipedia.org Its distribution is particularly prominent in structural proteins that require high mechanical strength and insolubility. nih.gov
Key locations and contexts where this compound is found include:
Extracellular Matrix (ECM): Dityrosine cross-links are found in several elastic and structural proteins that are abundant in mammalian connective tissues, including collagen and elastin. nih.gov This cross-linking contributes to the stability and insolubility of the ECM. nih.gov
Eye Lens: The proteins of the human eye lens, known as crystallins, are among the longest-lived proteins in the body. nih.govguptasarmalab.in With age, these proteins accumulate modifications, and dityrosine has been identified within them. nih.govnih.gov Direct photolysis of crystallins by UVB radiation can induce the formation of intramolecular dityrosine. nih.gov
Brain Tissue: Elevated levels of dityrosine are observed in brain tissue, particularly in connection with neurodegenerative diseases. nih.govjneurosci.org In Alzheimer's disease, dityrosine is found in amyloid-β plaques and tau protein deposits. nih.govfrontiersin.org Similarly, in Parkinson's disease models, increased levels of dityrosine have been measured in the striatum and midbrain. nih.gov
Lipofuscin Granules: Dityrosine has been identified via immunohistochemistry in lipofuscin, the "age pigment" that accumulates in various cells over time. nih.gov Significantly higher levels of dityrosine are found in the lipofuscin of brains from individuals with Alzheimer's disease compared to age-matched controls, suggesting a role in accelerated aging processes associated with the disease. nih.gov
The formation of dityrosine is often initiated by the generation of a tyrosyl radical, which can then couple with another tyrosyl radical to form a stable ortho-ortho carbon-carbon bond. nih.gov This process can be catalyzed by various factors, including enzymes like peroxidases and conditions that promote oxidative stress. nih.govwikipedia.org
Localization within Specific Proteins (e.g., Calmodulin)
Dityrosine cross-links can form within a single protein molecule (intramolecular) or between different protein molecules (intermolecular), impacting protein structure and function. researchgate.net A well-studied example of intramolecular cross-linking is found in calmodulin, a ubiquitous calcium-binding messenger protein. nih.govnih.gov
In bovine brain calmodulin, ultraviolet (UV) irradiation induces a calcium-dependent formation of an intramolecular dityrosine cross-link between two specific tyrosine residues: Tyr-99 and Tyr-138. nih.gov This specific cross-linking event has significant functional consequences for the protein. nih.gov The dityrosine-containing calmodulin exhibits a markedly reduced ability to interact with and activate its target enzymes. For instance, its capacity to stimulate the phosphatase activity of calcineurin is lost, and its binding affinity for smooth muscle myosin light chain kinase is reduced by approximately 280-fold. nih.gov Furthermore, the cross-linked calmodulin shows a generally weakened interaction with calcium ions. nih.gov
Intermolecular dityrosine cross-links in calmodulin can also be induced, particularly when UV irradiation occurs in the presence of superoxide (B77818) dismutase, leading to the formation of calmodulin dimers and other polymers. nih.govacs.org
| Protein | Residues Involved | Conditions for Formation | Functional Impact |
| Calmodulin | Tyr-99 and Tyr-138 | UV (280-nm) irradiation, Ca²⁺ dependent | - Inability to stimulate calcineurin activity- ~280-fold reduction in binding to myosin light chain kinase- Weakened interaction with Ca²⁺ |
Beyond calmodulin, dityrosine has been identified in other specific mammalian proteins:
Crystallins: In the eye lens, α-, β-, and γ-crystallins can all form intramolecular dityrosine upon direct UVB photolysis. nih.govwikipedia.org
Amyloid-β (Aβ): Dityrosine cross-links involving the tyrosine at position 10 (Tyr10) are found in the Aβ oligomers and fibrils that constitute amyloid plaques in Alzheimer's disease, contributing to their stability and resistance to proteases. nih.govresearchgate.net
Tau: This protein, which forms neurofibrillary tangles in Alzheimer's disease, also contains dityrosine cross-links. nih.gov
Fibronectin: An essential protein of the extracellular matrix, fibronectin can undergo extensive dityrosine cross-linking mediated by peroxidases. nih.gov
Integration into Membrane Proteins
The integration of this compound is most extensively documented in proteins of the extracellular matrix (ECM), which is in direct physical and functional contact with the cell membrane. nih.govnih.gov The ECM provides structural support and is involved in cell signaling, adhesion, and migration through its interaction with transmembrane receptors. nih.gov
The formation of dityrosine cross-links within key ECM proteins has been shown to fundamentally alter the matrix's properties and its interaction with cells. A prominent example is fibronectin , a high-molecular-weight glycoprotein that connects cells to collagen fibers in the ECM. nih.gov
Research has shown that tyrosine residues in cellular fibronectin are susceptible to oxidative cross-linking by heme peroxidases, resulting in the formation of o,o'-dityrosine. nih.gov This modification has significant consequences:
Increased Protease Resistance: Dityrosine-cross-linked fibronectin becomes highly resistant to degradation by multiple proteases.
Inhibition of Cellular Migration: The stabilized, cross-linked fibronectin matrix inhibits the migration of cells, a crucial process in wound healing and development. nih.gov
While dityrosine is a major modification of the extracellular environment immediately adjacent to the cell membrane, direct evidence for its widespread integration within the integral or peripheral proteins of the mammalian cell membrane itself is less established in the scientific literature. The primary focus of research has been on the profound impact of dityrosine cross-linking on the long-lived structural proteins of the ECM, which in turn modulates the cellular environment and cell-matrix interactions. nih.govyoutube.commdpi.commedium.com
Mechanistic Roles and Biological Functions of L,l Dityrosine Cross Links
Structural Stabilization of Proteins and Protein Assemblies
The formation of L,L-dityrosine cross-links significantly contributes to the structural integrity and stability of proteins and their assemblies. This is particularly evident in structural proteins where these cross-links are naturally abundant acs.orgresearchgate.netnih.gov.
Enhanced Resistance to Proteolysis and Physicochemical Trauma
Proteins containing this compound cross-links often exhibit enhanced resistance to degradation by proteases and increased resilience against physicochemical stressors frontiersin.orgacs.orgtandfonline.comresearchgate.net. This increased stability is attributed to the covalent nature of the dityrosine (B1219331) bond, which locks protein structures into more rigid conformations, making them less accessible to enzymatic cleavage or less susceptible to unfolding induced by heat, chemicals, or mechanical forces frontiersin.orgacs.orgnih.govresearchgate.net. For instance, dityrosine cross-linking in matrix fibronectin has been shown to confer resistance to proteolysis by multiple proteases nih.govnih.gov. In the fertilization envelope of the sea urchin egg, dityrosine cross-linking helps regulate the formation of a hard membrane resistant to physical deformation and proteolysis nih.govrsc.org.
Contribution to Tissue Biomechanical Properties
This compound cross-links are crucial contributors to the biomechanical properties of various biological tissues and materials, particularly their elasticity and stiffness frontiersin.orgrsc.orgacs.org. These cross-links are found in structural elements of diverse organisms, playing a role in conferring mechanical strength and resilience researchgate.netnih.govasm.org.
Impact on Elasticity and Stiffness of Biological Materials
The presence of dityrosine cross-links is directly linked to the elasticity and stiffness observed in natural elastomeric proteins like resilin and elastin (B1584352) acs.orgresearchgate.netnih.govfrontiersin.org. Resilin, found in insects, utilizes di- and tri-tyrosine cross-links to achieve its remarkable elasticity and resilience, enabling functions like jumping and flying researchgate.netrsc.orgnih.gov. Similarly, dityrosine bonds contribute to the elastic properties of elastin, a key component of connective tissues in vertebrates nih.govfrontiersin.org. The density and distribution of dityrosine cross-links can be modulated to tune the mechanical properties of biomaterials, influencing their elastic modulus and stiffness frontiersin.orgfrontiersin.org.
Table 1: Examples of Biological Materials and Associated Mechanical Properties Influenced by Dityrosine Cross-links
| Biological Material | Organism | Key Property Contributed by Dityrosine |
| Resilin | Insects | High elasticity and resilience |
| Elastin | Vertebrates | Elasticity |
| Fertilization Envelope | Sea Urchin Egg | Hardness and resistance to deformation |
| Fibronectin (fibrillar) | Vertebrates | Resistance to proteolysis |
| Oocyst Wall | Eimeria maxima | Hardening |
Modulation of Protein Aggregation and Assembly
This compound cross-linking can play a complex role in the aggregation and assembly of proteins. While in some contexts it stabilizes native structures, in others, it can be associated with the formation of aggregates, particularly under conditions of oxidative stress rsc.orgresearchgate.netacs.orgtaylorandfrancis.com.
Role in Amyloid-Beta and Tau Aggregation Mechanisms
Dityrosine cross-linking has been implicated in the aggregation of amyloid-beta (Aβ) and tau, two key proteins involved in the pathogenesis of Alzheimer's disease (AD) frontiersin.orgrsc.orgacs.orgacs.orgresearchgate.netnih.govresearchgate.netresearchgate.net. Dityrosine cross-links have been detected in Aβ plaques and neurofibrillary tangles composed of tau in the brains of AD patients frontiersin.orgacs.orgacs.orgresearchgate.netresearchgate.net.
The influence of dityrosine on Aβ aggregation appears multifaceted. Some studies suggest that dityrosine formation can stabilize Aβ assemblies and potentially slow down or inhibit the formation of amyloid fibrils frontiersin.orgnih.govresearchgate.netbiorxiv.org. However, dityrosine cross-linked Aβ has also been found to be more toxic in vitro than monomeric Aβ, and the cross-links may contribute to the stability and insolubility of Aβ aggregates in amyloid plaques frontiersin.orgacs.orgnih.govnih.gov. The formation of dityrosine cross-links in Aβ can be catalyzed by reactive oxygen species (ROS), often in the presence of metal ions like copper, which are found in amyloid plaques acs.orgtandfonline.comnih.govresearchgate.netbiorxiv.org.
In the context of tau protein, dityrosine cross-links have been observed in AD-derived tau oligomers and paired helical filaments (PHFs) researchgate.netoaepublish.com. While dityrosine formation on a tau fragment (tau297-391) has been shown to potentially facilitate the formation of non-toxic, soluble tau oligomers and inhibit further fibril extension, it can also increase the insolubility and stability of tau fibrils in AD researchgate.netoaepublish.com. The exact impact of dityrosine on tau aggregation and toxicity may depend on the extent of cross-linking researchgate.net.
Table 2: Observed Effects of Dityrosine Cross-linking on Aβ and Tau Aggregation
| Protein | Observed Effect of Dityrosine Cross-linking | Context/Notes |
| Amyloid-Beta | Stabilizes Aβ assemblies, may slow or inhibit fibril formation. frontiersin.orgnih.govresearchgate.netbiorxiv.org | Observed in vitro. |
| Amyloid-Beta | Increases stability and insolubility of aggregates. frontiersin.orgacs.orgnih.govnih.gov | Found in amyloid plaques in AD brains. |
| Amyloid-Beta | Cross-linked Aβ may be more toxic than monomeric Aβ. frontiersin.orgacs.orgnih.govnih.gov | Observed in vitro. |
| Tau | Can facilitate formation of non-toxic, soluble oligomers and inhibit fibril extension (on a tau fragment). oaepublish.com | Observed with a specific tau fragment (tau297-391). |
| Tau | Can increase insolubility and stability of tau fibrils. researchgate.netoaepublish.com | Observed in AD-derived tau oligomers and PHFs. Impact may be extent-dependent. researchgate.net |
The formation of dityrosine cross-links in both Aβ and tau highlights its potential role in the complex processes of protein aggregation associated with neurodegenerative diseases, acting as a marker of oxidative stress and potentially influencing the structural characteristics and stability of pathological protein assemblies frontiersin.orgrsc.orgacs.orgresearchgate.netresearchgate.net.
Influence on Alpha-Synuclein (B15492655) Cross-Linking
Dityrosine cross-linking plays a role in the aggregation of alpha-synuclein, a protein implicated in Parkinson's disease researchgate.netnih.gov. Dityrosine cross-links have been detected in alpha-synuclein aggregates found in Lewy bodies, a hallmark of Parkinson's pathology researchgate.netnih.gov. Oxidative environments promote the formation of these covalent dityrosine cross-links in alpha-synuclein researchgate.netnih.gov. In vitro studies have demonstrated that alpha-synuclein can form dityrosine cross-links in the presence of copper ions and hydrogen peroxide researchgate.net. This oxidative modification can lead to the formation of intramolecular dityrosine cross-linkages, resulting in a more compact alpha-synuclein monomer diva-portal.orgacs.org. This structural change may impede the ordered self-assembly and formation of amyloid fibrils diva-portal.orgacs.org. Conversely, dityrosine cross-linking of preformed alpha-synuclein fibrils can enhance their stability and resistance to denaturation nih.gov.
Participation in Oxidative Stress Response Pathways at the Molecular Level
The formation of dityrosine is intrinsically linked to oxidative stress conditions and serves as an indicator of protein oxidation mdpi.comrsc.org. This covalent modification arises from radical-radical reactions involving tyrosyl radicals rsc.org. Excessive levels of hydrogen peroxide, a key reactive oxygen species (ROS), can induce the formation of o,o'-dityrosine researchgate.netnih.gov. Enzymes such as myeloperoxidase can catalyze the oxidation of L-tyrosine, leading to the formation of stable dityrosine mdpi.com.
Link to Cellular Redox Imbalance and Protein Oxidation
Dityrosine serves as a marker for oxidative protein damage mdpi.com. Elevated levels of dityrosine are indicative of increased oxidative stress and protein oxidation damage within cells mdpi.com. Oxidative stress is characterized by an imbalance in cellular redox homeostasis, leading to oxidative modifications of various cellular components, including proteins frontiersin.org. Protein oxidation involves the removal of electrons from specific sites on proteins, followed by subsequent stabilization reactions acs.org. The formation of dityrosine specifically results from the reaction between two tyrosyl radicals rsc.org.
Functional Consequences in Cellular Processes
Dityrosine cross-linking can significantly impact protein conformation and function mdpi.com. This modification can lead to increased protein stability and reduced solubility researchgate.net. Dityrosine bonds have been shown to regulate protein function by either decreasing the solubility of secreted proteins or enhancing the resilience of protein oligomers to mechanical stress plos.org.
Regulation of Subcellular Localization of Proteins (e.g., SLC30A3)
Dityrosine bonds can induce the oligomerization of specific proteins, thereby influencing their cellular localization and function. A notable example is the solute carrier family 30 member 3 (SLC30A3), also known as Zinc Transporter 3 (ZnT3) plos.orgnih.gov. Oligomerization of SLC30A3, mediated by intermolecular covalent dityrosine bonds, has been shown to regulate its subcellular localization and its capacity to transport metal ions plos.orgnih.govjst.go.jpnih.gov. Research has identified specific tyrosine residues within the C-terminal region of ZnT3, particularly Tyr357 and Tyr372, as crucial for this dityrosine-mediated oligomerization plos.orgnih.gov. This tyrosine dimerization of ZnT3 occurs under normal physiological conditions and is further enhanced in the presence of oxidative stress plos.orgnih.govnih.gov.
Impact on Metabolic Pathways (e.g., Taurine (B1682933) and Hypotaurine (B1206854) Metabolism)
Proteins that undergo dityrosine cross-linking are frequently involved in various metabolic pathways, including the metabolism of taurine and hypotaurine researchgate.netnih.gov. This observation suggests that dityrosine cross-linking may play a critical regulatory role in these metabolic pathways, particularly in response to oxidative stress researchgate.netnih.gov. Furthermore, hypotaurine has been shown to offer protection against the oxidation of tyrosine to dityrosine induced by peroxynitrite researchgate.net. Both hypotaurine and cysteine sulfinate exhibit scavenging activity against the carbonate radical anion, a species known to mediate tyrosine dimerization nih.gov.
L,l Dityrosine As a Research Biomarker for Biochemical Processes
Indicator of Oxidative Protein Modification
The formation of L,L-dityrosine is a significant consequence of oxidative stress, serving as a specific marker for oxidatively modified proteins. nih.govresearchgate.netresearchgate.netresearchgate.netacs.orgmdpi.comtaylorandfrancis.comnih.govresearchgate.net Oxidative conditions, often involving reactive oxygen species (ROS), can lead to the formation of tyrosyl radicals. The coupling of these radicals results in the creation of dityrosine (B1219331) cross-links within or between protein chains. nih.govresearchgate.netresearchgate.net This process can be induced by various factors, including UV irradiation, gamma-irradiation, exposure to oxygen free radicals, nitrogen dioxide, peroxynitrite, and lipid hydroperoxides. nih.govresearchgate.net Elevated levels of dityrosine are frequently observed in conditions associated with increased oxidative burden. nih.govkarger.com
Assessment of Oxidative Damage in in vitro and ex vivo Models
This compound is utilized in both in vitro and ex vivo experimental models to assess the extent of oxidative damage to proteins. In vitro studies have demonstrated dityrosine formation in isolated proteins and peptides, such as amyloid-beta (Aβ), alpha-synuclein (B15492655), hemoglobin, calmodulin, elastin (B1584352), and fibrinogen, under various oxidative conditions, including exposure to metal ions and hydrogen peroxide, or enzymatic catalysis. nih.govnih.govresearchgate.netacs.orgub.eduresearchgate.net For instance, dityrosine cross-links were detected in Aβ40 systems exposed to copper(II) and hydrogen peroxide. ub.edu
Ex vivo models, using cells or tissues isolated from organisms, also employ dityrosine as a marker. Studies using activated human neutrophils and monocyte-derived macrophages have shown their ability to generate dityrosine from L-tyrosine, indicating oxidative modification by these phagocytic cells. nih.govnih.govresearchgate.net Erythrocytes have also been used as an ex vivo model to study antioxidant protection against induced oxidative stress, with dityrosine formation being a relevant indicator of protein damage in this context. sdpublishers.net Furthermore, dityrosine levels have been measured in tissue samples from animal models of disease, such as the increased levels found in lung tissue in a mouse model of lung fibrosis. nih.gov
Detection and quantification of dityrosine in these models are commonly achieved through techniques such as fluorescence spectroscopy, given dityrosine's intrinsic fluorescence, and chromatographic methods coupled with mass spectrometry (GC-MS and HPLC-MS/MS), which offer high sensitivity and specificity. wikipedia.orgnih.govnih.govresearchgate.netresearchgate.netcapes.gov.brnih.gov These analytical methods allow for the measurement of dityrosine levels as a quantitative indicator of oxidative protein damage.
Specificity as a Marker for Peroxidase Activity
The formation of this compound is particularly relevant as a marker for the activity of certain enzymes, notably peroxidases. nih.govmedchemexpress.com Enzymes like myeloperoxidase (MPO), secreted by activated phagocytes such as neutrophils and macrophages, can catalyze the oxidation of tyrosine residues in the presence of hydrogen peroxide, leading to the formation of dityrosine cross-links. researchgate.netnih.govresearchgate.net This peroxidative mechanism involves the generation of tyrosyl radicals. nih.govresearchgate.net The synthesis of dityrosine by the myeloperoxidase-hydrogen peroxide system does not require halide ions and can be inhibited by substances that interfere with heme proteins or hydrogen peroxide, such as aminotriazole, cyanide, and azide. nih.govresearchgate.net This enzymatic pathway underscores the specificity of dityrosine as an indicator of peroxidase-mediated oxidative modifications of proteins.
Utility in Studying Protein Turnover and Degradation
This compound cross-linking can influence protein turnover and degradation pathways. The formation of dityrosine bonds can alter protein structure and stability, potentially rendering proteins more resistant to proteolytic degradation by endogenous proteases. nih.govnih.govacs.orgresearchgate.net For example, dityrosine cross-linking of matrix fibronectin has been reported to resist proteolysis by multiple proteases. researchgate.net This increased resistance to degradation can lead to the accumulation of oxidatively damaged proteins within cells and tissues. While protein turnover is a continuous process involving synthesis and degradation to remove damaged proteins and maintain homeostasis, the presence of stable dityrosine cross-links can interfere with the efficient clearance of modified proteins. elifesciences.org Thus, monitoring dityrosine levels can provide insights into the interplay between oxidative damage and the protein degradation machinery, highlighting instances where damaged proteins may evade normal cellular clearance mechanisms.
Application in Evaluating Tissue Integrity and Aging Mechanisms at the Molecular Level
The accumulation of this compound in proteins is associated with the loss of tissue integrity and the progression of aging mechanisms at the molecular level. Dityrosine cross-links can accumulate in various tissues over time, serving as markers for cellular damage related to aging and age-associated diseases. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov Elevated dityrosine levels have been detected in tissues and biological fluids in conditions such as eye cataracts, atherosclerosis, acute inflammation, and neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. nih.govnih.govacs.orgresearchgate.netkarger.comcapes.gov.brsci-hub.se
In structural proteins like resilin, found in insects, and elastin, dityrosine cross-links contribute to the protein's structural integrity, elasticity, and resistance to physicochemical trauma. wikipedia.orgnih.govnih.govresearchgate.netwur.nl However, the aberrant formation or accumulation of dityrosine in other proteins due to oxidative stress can lead to protein aggregation and dysfunction, contributing to the decline in tissue function observed during aging and in disease states. researchgate.netacs.org For instance, dityrosine cross-linked amyloid-beta has been found in the brains of Alzheimer's disease patients and is suggested to play a role in the disease pathogenesis. nih.govacs.org The measurement of dityrosine levels in tissues and biological samples therefore serves as a valuable tool for evaluating the extent of oxidative damage and its potential contribution to age-related tissue deterioration and disease development.
Advanced Analytical Methodologies for L,l Dityrosine Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating L,L-dityrosine from biological samples and for its subsequent quantification. These techniques leverage differences in chemical properties to achieve separation.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its higher-resolution counterpart, UPLC, are widely used for the separation and quantification of this compound, often coupled with sensitive detectors like mass spectrometers. UPLC-tandem mass spectrometry (UPLC-MS/MS) has been successfully applied for the quantification of this compound, among other oxidative stress biomarkers, in human urine samples researcher.lifesciengine.comresearcher.lifediscovery.csiro.auresearcher.lifechrom-china.com.
A method utilizing solid-phase extraction (SPE) coupled with UPLC-MS/MS has been reported for the determination of this compound in urine. This method involved mixing a urine sample with pure water, followed by enrichment and purification using an HLB SPE cartridge researcher.lifesciengine.comresearcher.lifechrom-china.com. This compound was eluted from the cartridge using a 2% (volume fraction) methanol (B129727) aqueous solution researcher.lifesciengine.comresearcher.lifechrom-china.com. The chromatographic separation was performed on an Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 μm) using a gradient elution with 0.05% (v/v) acetic acid aqueous solution and methanol as mobile phases researcher.lifesciengine.comresearcher.lifechrom-china.com. This UPLC-MS/MS method demonstrated good linearity for this compound within the mass concentration range of 0.01–100 μg/L, with a correlation coefficient ≥0.9998 sciengine.comresearcher.lifechrom-china.com. The limit of detection (LOD) was reported to be between 7-18 ng/L, and the limit of quantification (LOQ) between 22-60 ng/L sciengine.comresearcher.lifechrom-china.com. The method also showed good spiked recoveries at low, medium, and high levels, ranging from 97.2% to 100.2% for this compound chrom-china.com.
| Parameter | Value (UPLC-MS/MS, Urine) |
|---|---|
| Linearity Range | 0.01–100 μg/L |
| Correlation Coefficient | ≥0.9998 |
| LOD | 7–18 ng/L |
| LOQ | 22–60 ng/L |
| Spiked Recovery | 97.2–100.2% |
Affinity Chromatography
Affinity chromatography is a valuable technique for the purification of this compound, particularly when isolating it from complex mixtures or proteins. The 2,2′-biphenol structural motif of dityrosine (B1219331) allows it to form a complex with borate (B1201080) wikipedia.org. This property has been exploited in affinity chromatography using columns containing immobilized phenylboronic acid, enabling the development of methods for dityrosine purification wikipedia.orgwikiwand.com.
Mass Spectrometry Approaches for Identification and Quantification
Mass spectrometry (MS) provides highly sensitive and specific detection and identification of this compound, often coupled with chromatographic separation.
LC-MS/MS and GC-MS for Peptide and Protein Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary method for identifying and quantifying this compound in various biological samples, including protein hydrolysates and urine researchgate.netnih.govcsic.eskcl.ac.uk. LC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the selective detection and quantification of this compound even in complex matrices researcher.lifesciengine.comresearcher.lifechrom-china.comnih.govresearchgate.net. Electrospray ionization (ESI), operating in both positive and negative ion modes, is commonly used for ionizing this compound in LC-MS/MS analyses researcher.lifesciengine.comresearcher.lifechrom-china.comnih.govresearchgate.net.
Gas chromatography-mass spectrometry (GC-MS), often coupled with isotope dilution, has also been used to determine the levels of o,o-dityrosine (an alternative name for this compound) in amino acid hydrolysates of proteins, such as those from brain tissue researchgate.net. This approach involves hydrolysis of the protein sample to release the cross-linked amino acid, followed by derivatization to make it volatile for GC analysis, and then detection and quantification by MS.
Tandem Mass Spectrometry for Cross-Link Characterization
Tandem mass spectrometry (MS/MS) is crucial for the structural characterization of this compound, particularly when it exists as a cross-link within peptides or proteins csic.eskcl.ac.uk. By fragmenting the this compound molecule or dityrosine-containing peptides and analyzing the resulting fragment ions, researchers can confirm the presence of the dityrosine cross-link and gain insights into its location within a protein sequence. MRM mode in LC-MS/MS is a form of tandem mass spectrometry used for targeted quantification, relying on specific fragmentation patterns of the analyte researcher.lifesciengine.comresearcher.lifechrom-china.comnih.govresearchgate.net.
Spectroscopic Methods for Structural and Environmental Insights
Spectroscopic techniques provide valuable information about the structure and environment of this compound.
Fluorescence spectroscopy is a particularly useful method for studying this compound due to its intrinsic fluorescence wikipedia.orgresearchgate.netplus.ac.atmedchemexpress.cnresearchgate.netkcl.ac.uk. Dityrosine is a highly fluorescent molecule, and its specific fluorescence allows for its simple detection wikipedia.orgresearchgate.net. The monomer (tyrosine) and dimer (dityrosine) have different emission wavelengths, which can be used to monitor dityrosine formation or analyze proteins containing this cross-link wikipedia.orgresearchgate.net. Dityrosine exhibits a high quantum yield with excitation around 325 nm and emission around 405-410 nm, which is distinct from the fluorescence of individual tyrosine residues researchgate.netkcl.ac.uk. Time-resolved fluorescence investigations have also been conducted on this compound plus.ac.atmedchemexpress.cn.
While UV-Vis spectroscopy is a common technique for studying molecules with chromophores, and NMR spectroscopy provides detailed structural information, the provided search results specifically highlight the application of fluorescence spectroscopy for this compound analysis and characterization uq.edu.auflybase.orgciteab.combiosynth.com. Raman spectroscopy has also been used in the context of studying resilin, a protein containing dityrosine cross-links, and comparisons were made to fluorescence spectroscopy results researchgate.net.
Fluorescence Spectroscopy (Time-Resolved Fluorescence)
This compound is intrinsically fluorescent, making fluorescence spectroscopy a valuable tool for its study. Steady-state fluorescence measurements of dityrosine in environments like yeast spores reveal an emission maximum at 404 nm when excited at 326 nm. nih.gov
Time-resolved fluorescence spectroscopy provides deeper insights into the excited-state dynamics and environment of this compound. Studies have shown that the fluorescence decay of dityrosine can be non-exponential, indicating complexity in its excited-state behavior or the presence of multiple emitting species. nih.govnih.gov Analysis of time-resolved fluorescence data for dityrosine incorporated in yeast spores, for instance, has demonstrated a bimodal lifetime distribution with centers at approximately 0.5 ns and 2.6 ns. nih.gov The relative contributions of these lifetime components can vary with the emission wavelength, suggesting that dityrosine chromophores may exist in different chemical environments within a complex matrix. nih.gov Time-resolved fluorescence can serve as an intrinsic sensor to investigate the properties of complex macromolecules containing dityrosine. nih.gov Fluorescence spectroscopy has also been utilized to demonstrate dityrosine formation following UV irradiation. plos.org this compound is known to emit strongly in the 400–409 nm range. plos.org
UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy is another fundamental technique used for the analysis and characterization of this compound. nih.govnih.gov The compound exhibits characteristic absorption bands in the UV region. plos.orgnih.gov The absorption maxima are pH-dependent, with the deprotonated and protonated forms of dityrosine showing maxima at approximately 315 nm and 283 nm, respectively. plos.org The molar absorption coefficient of dityrosine at 315 nm has been reported as 6500 M⁻¹ cm⁻¹. nih.gov
UV-Vis spectroscopy can be employed to monitor the kinetics of reactions involving dityrosine, such as the formation rate of N-acetyl-L-dityrosine or the consumption of the tyrosyl radical intermediate. ub.edu Changes in the UV absorption spectrum, particularly the development of a new absorption band in the 300–350 nm range upon the oxidation of tyrosine, can indicate the formation of dityrosine. nih.gov Beyond direct detection, UV-Vis spectroscopy is also routinely used in research settings to determine the concentration of proteins like hemoglobin, alpha-synuclein (B15492655), and Aβ(1–42) before inducing dityrosine cross-linking for experimental studies. acs.org While related, the UV-Vis properties of the precursor amino acid tyrosine, with absorption peaks around 275 nm, provide context for the spectral shifts observed upon dityrosine formation. iosrjournals.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation and detailed analysis of this compound. researchgate.netnih.govhyphadiscovery.com ¹H NMR spectra of dityrosine display characteristic resonances, particularly in the aromatic region between 6.8 and 7.4 ppm, which are indicative of its biphenyl (B1667301) structure. researchgate.net The aromatic region of the ¹H NMR spectrum of dityrosine has been shown to be very similar to that of 3,3-dityrosine isolated from natural sources like yeast spore coats, confirming its structure. researchgate.net
Multidimensional NMR spectroscopy can be applied to investigate the effects of oxidative modifications, including dityrosine formation, on the molecular structure of proteins. nih.gov Such studies can reveal increased structural flexibility and the exposure of previously protected backbone amide groups in proteins where dityrosine is detected. nih.gov NMR spectroscopy is also broadly valuable for providing definitive structural identification of metabolites, which can be relevant when studying the metabolic pathways or degradation products of dityrosine or related compounds. hyphadiscovery.com
Immunochemical Detection and Quantification in Research Settings
Immunochemical methods offer sensitive and specific approaches for detecting and quantifying this compound, particularly in complex biological samples. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and immunohistochemistry are commonly employed. acs.orgjaica.comthermofisher.comnwlifescience.comnih.gov
ELISA kits specifically designed for the quantitative measurement of dityrosine are available for use with various biological matrices, including urine, plasma, serum, and tissue samples. jaica.comnwlifescience.com These assays often utilize a competitive format where dityrosine in the sample competes with a labeled dityrosine conjugate for binding to a limited amount of anti-dityrosine antibody. nwlifescience.com Detection is typically performed using a microplate reader capable of measuring absorbance at 450 nm. nwlifescience.com
The development of monoclonal antibodies specific for protein dityrosine has been crucial for immunochemical detection. jaica.comthermofisher.comnih.gov Some of these antibodies have demonstrated preferential reactivity towards peptidyl dityrosine (dityrosine incorporated within a peptide chain) compared to free dityrosine. nih.gov Immunochemical techniques, such as immunohistochemistry using these specific antibodies, have been successfully applied to detect dityrosine in tissue samples, for instance, showing immunopositive staining in atherosclerotic lesions of mice, which correlated with observed dityrosine-like fluorescence. acs.orgnih.gov
Data on a representative dityrosine ELISA kit's specifications:
| Feature | Detail |
| Sample Types | Urine, Plasma, Serum, Tissue, etc. nwlifescience.com |
| Specificity | Specific to dityrosine jaica.com |
| Assay Range | Typically µmol/L range (e.g., 0.05 - 12 µmol/L) jaica.com |
| Measurement | Absorbance at 450 nm jaica.comnwlifescience.com |
| Assay Format | Competitive ELISA nwlifescience.com |
Sample Preparation and Derivatization Strategies for Complex Biological Matrices
Analyzing this compound in complex biological matrices necessitates effective sample preparation strategies to isolate and concentrate the analyte while removing interfering substances. researchgate.netnih.govpsu.edu Biological samples such as urine, plasma, serum, and tissue contain numerous components that can affect analytical sensitivity and reproducibility. nwlifescience.comresearchgate.netpsu.edu
Common approaches for dityrosine analysis often involve initial sample preparation followed by chromatographic separation techniques like HPLC, GC-MS, or HPLC-MS/MS. nih.govresearchgate.netnih.gov Sample preparation methods can include proteolytic digestion to release dityrosine from proteins before analysis. nih.govresearchgate.net
Solid phase extraction (SPE) is a widely used technique for extracting dityrosine from biological matrices. researchgate.netpsu.edu SPE involves the differential partitioning of compounds between a mobile liquid phase and a solid stationary phase. psu.edu The analyte (dityrosine) is retained on the stationary phase, while matrix components are washed away, followed by elution of the purified analyte. psu.edu
While less commonly highlighted for dityrosine itself compared to other biomarkers, derivatization strategies can be employed in analytical chemistry to enhance detection sensitivity or improve chromatographic separation. For instance, dabsylation has been used in conjunction with HPLC for the analysis of dityrosine and tyrosine. nih.gov Derivatization can help to capture and stabilize modifications present in the biological sample, preventing changes during sample handling. nih.gov
Isotope dilution is another strategy, often coupled with LC-MS/MS, for accurate quantification of dityrosine in biological samples by using isotopically labeled internal standards. researchgate.net
Crucially, sample preparation should be conducted rapidly to minimize potential changes in the biological oxidation pattern or the formation of artifacts. nih.gov Standardization of sample preparation methods and the use of reference materials are important for obtaining consistent and reliable results in dityrosine analysis. nih.gov
Molecular and Cellular Regulation of L,l Dityrosine Metabolism
Genetic Regulation of Dityrosine (B1219331) Biosynthesis Genes (e.g., DIT1, DIT2)
In organisms like Saccharomyces cerevisiae, the biosynthesis of L,L-dityrosine is specifically linked to sporulation and is controlled by dedicated genes, notably DIT1 and DIT2. yeastgenome.orgnih.govasm.org These genes are sporulation-specific and their expression is restricted to sporulating cells. nih.gov
DIT1: This gene encodes an enzyme that catalyzes the reaction leading from L-tyrosine to a tyrosine-containing precursor. nih.govresearchgate.net DIT1 is classified as an isocyanide synthase. ebi.ac.ukbiorxiv.org
DIT2: This gene encodes a protein that is a member of the cytochrome P450 superfamily. nih.govnih.govasm.org DIT2 is responsible for the dimerization reaction that results in the formation of dityrosine-containing precursors. nih.govresearchgate.net In Candida albicans, a homologue of S. cerevisiaeCYP56 (also known as DIT2) catalyzes the conversion of N-formyl tyrosine into N,N′-bisformyl dityrosine. asm.org
Mutation of either DIT1 or DIT2 results in spores that lack dityrosine and the outermost layer of the spore wall, highlighting their essential role in dityrosine biosynthesis and spore wall maturation. asm.orgnih.gov The expression of DIT1 and DIT2 is developmentally regulated, with transcripts accumulating during prospore enclosure, just before dityrosine biosynthesis. nih.gov Both genes act in a spore-autonomous manner, suggesting that the machinery for forming the outermost spore wall layer resides within the developing spore. nih.gov
Studies in S. cerevisiae have shown that replacing the upstream regions of DIT1 and DIT2 with the GAL1-10 promoter leads to unscheduled dityrosine synthesis in vegetative cells, which normally lack dityrosine due to the lack of DIT1 and DIT2 expression. asm.org This demonstrates that the expression of these genes is the primary determinant of dityrosine synthesis in this organism.
Genetic screens have identified a network of genes that function in the assembly of the dityrosine layer in the spore wall, including DIT1 and DIT2. plos.org The dityrosine molecules synthesized by Dit1 and Dit2 are then transported to the spore wall, primarily by the Dtr1 transporter. asm.orgplos.org
Influence of Cellular Microenvironment on this compound Formation
The formation of this compound is significantly influenced by the cellular microenvironment, particularly factors related to oxidative stress. Dityrosine formation often occurs as a result of oxidative modification of tyrosine residues in proteins. mdpi.comacs.org This can be promoted by various oxidizing agents, including hydroxyl radicals, peroxynitrite, and hydrogen peroxide, as well as by irradiation. acs.org Enzymatic oxidation catalyzed by peroxidases can also promote dityrosine cross-links. acs.org
In vivo, dityrosine formation can occur via Fenton-like reactions involving hydrogen peroxide and metal ions like copper or iron, which generate hydroxyl radicals that attack tyrosine residues. mdpi.com Oxidative stress, whether endogenous or exogenous, is a key driver of dityrosine crosslinking. mdpi.com
The microenvironment's influence extends to the availability of reactive species and the presence of catalytic enzymes. For instance, in the context of fibronectin cross-linking, the reaction requires both the production of hydrogen peroxide and the presence of myeloperoxidase derived from inflammatory cells. nih.gov
The concentration of tyrosine residues within a protein or in the local environment can also influence the extent of dityrosine formation, with higher concentrations potentially favoring crosslinking. nih.gov
Impact of pH and Redox State
pH and redox state are critical factors influencing dityrosine formation. The formation of tyrosyl radicals, a key intermediate in dityrosine synthesis, is influenced by pH. nih.gov Studies on the oxidation of bovine serum albumin by hypervalent myoglobin (B1173299) species showed a minor pH dependence for dityrosine formation in the reaction with perferrylmyoglobin, but a more pronounced pH dependence with ferrylmyoglobin, where dityrosine formation increased at lower pH. nih.gov
The redox state of the cellular environment directly impacts the availability of oxidizing species necessary for tyrosyl radical generation and subsequent dityrosine formation. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify them, promotes dityrosine formation. mdpi.comacs.orgnih.gov Dityrosine is considered a putative biomarker for protein oxidation and redox imbalance. mdpi.com
The redox potential of the tyrosyl/tyrosine couple is high, and tyrosyl radical formation typically requires a strong oxidizing agent. scirp.org The reaction of tyrosyl radicals can lead to dityrosine formation through dimerization, or reaction with oxygen to form other oxidation products. scirp.orgportlandpress.com The relative rates of these reactions can be influenced by the availability of superoxide (B77818), with excess superoxide potentially favoring the formation of tyrosine hydroperoxide over dityrosine. portlandpress.com
Enzymatic catalysis of dityrosine synthesis, such as by myeloperoxidase, also exhibits pH dependence, with optimal activity for dityrosine synthesis observed at pH 7.5-8.0 in one study. researchgate.net
Proteolytic Processing and Turnover of this compound-Containing Proteins
This compound cross-linking can significantly impact the proteolytic processing and turnover of proteins. Dityrosine cross-links are known to confer resistance to proteolysis by multiple proteases. mdpi.comnih.govrsc.org This resistance can lead to the accumulation of dityrosine-containing proteins, particularly under conditions of oxidative stress and aging, where intracellular proteolytic systems may be less efficient. scielo.br
For example, oxidative cross-linking of matrix fibronectin by dityrosine has been shown to confer resistance to proteolysis. nih.gov Similarly, the hard fertilization membrane of the sea urchin egg, which utilizes tyrosine cross-linking, is reported to be more resistant to proteolysis digestion. rsc.org
The stability of dityrosine itself to acid hydrolysis is an advantage when using it as a marker for oxidative stress, as it is released after proteolysis of oxidatively modified proteins. acs.org However, dityrosine can also be further oxidized by enzymes like myeloperoxidase, which should be considered when using it as a quantitative index of oxidative damage. researchgate.net
The accumulation of protease-resistant, dityrosine-cross-linked proteins may contribute to protein aggregation, a hallmark of various age-related and neurodegenerative diseases. scielo.br
Interplay with Other Post-Translational Modifications
This compound formation can interact with and influence other post-translational modifications (PTMs). Proteins are subject to a wide array of PTMs that modulate their function, localization, and interactions. acs.orgfrontiersin.orgmdpi.com Oxidative stress, which promotes dityrosine formation, can also lead to other modifications like carbonylation, nitration, and oxidation of other amino acids like methionine and tryptophan. nih.govresearchgate.netresearchgate.net
Dityrosine cross-links, being covalent bonds, can sterically hinder or otherwise affect the accessibility of tyrosine residues and neighboring amino acids to enzymes that catalyze other PTMs, such as phosphorylation or nitration. nih.gov This can modulate the establishment or removal of these modifications. nih.gov
Conversely, other PTMs or protein modifications might influence the propensity for dityrosine formation. For instance, the presence of certain modifications or protein conformations could bring tyrosine residues into closer proximity, favoring dityrosine cross-linking. The interplay between dityrosine formation and other PTMs is complex and can have significant consequences for protein structure, function, and cellular fate. nih.govmdpi.comnih.gov Aberrant PTM states, including dityrosine adducts, may diminish protein interactions with other molecules and affect processes like proteolytic processing and cellular clearance. nih.gov
For example, in the context of alpha-synuclein (B15492655), dityrosine adducts and aberrant PTM states may affect C-terminal proteolytic processing events and cellular clearance. nih.gov Given that multiple tyrosine residues are located in the C-terminus of alpha-synuclein, dityrosine cross-linking in this region is expected to have significant functional consequences, including effects on PTMs and protein-protein interactions. nih.gov
The formation of dityrosine can also occur in conjunction with other oxidative modifications. Studies on hemoglobin exposed to hydrogen peroxide showed the formation of dityrosine along with other tyrosine oxidation products like dopamine. capes.gov.br
The study of the interplay between dityrosine and other PTMs is an active area of research, particularly in the context of oxidative stress-related diseases and the structural integrity of proteins.
Comparative and Evolutionary Perspectives on L,l Dityrosine
Occurrence Across Diverse Biological Systems
L,L-dityrosine has been identified in a wide array of organisms, highlighting its widespread importance in biological structures and processes. nih.govmedchemexpress.comasm.orgnih.govmdpi.com
Distribution in Eukaryotic and Prokaryotic Organisms
This compound cross-linking is observed in both eukaryotic and prokaryotic organisms, indicating its ancient evolutionary origin and conserved utility. In eukaryotes, it is a constituent of various structural proteins. nih.govmedchemexpress.com For instance, it is found in the insect cuticular protein resilin, contributing to its elasticity. medchemexpress.combioscience.co.uk Dityrosine (B1219331) is also present in the oocyst walls of coccidian parasites like Eimeria maxima and Toxoplasma gondii, providing structural robustness and impermeability. asm.orgresearchgate.net In the yeast Saccharomyces cerevisiae, dityrosine is a sporulation-specific component of the ascospore wall, essential for resistance to adverse environmental conditions. ebi.ac.uk While less extensively studied than in eukaryotes, dityrosine cross-linking has also been reported in prokaryotes. For example, studies in Escherichia coli have identified dityrosine crosslinks in numerous proteins involved in various metabolic pathways, suggesting a role in regulating cellular responses to oxidative stress. nih.gov
The presence of dityrosine cross-linking in such phylogenetically distant organisms underscores its fundamental biological significance.
Role in Different Phyla (e.g., Fungi, Invertebrates, Vertebrates)
This compound plays distinct but crucial roles across different phyla:
Fungi: In fungi, particularly yeasts like Saccharomyces cerevisiae, dityrosine is a key component of the spore wall, providing resistance to environmental stresses. ebi.ac.uk The sporulation-specific enzymes DIT1 and DIT2 are involved in the synthesis of a soluble this compound-containing precursor for the yeast spore wall. ebi.ac.uk
Invertebrates: this compound is notably present in the resilient protein found in insect cuticles, such as that of Schistocera gregaria. medchemexpress.combioscience.co.uknih.gov This cross-linking contributes to the protein's elastic properties, which are essential for insect flight and movement. In nematodes like Caenorhabditis elegans, dityrosine cross-linking has been demonstrated in cuticular proteins. asm.org In parasitic invertebrates like Eimeria maxima, dityrosine is a critical component of the oocyst wall, providing protection in the external environment. asm.orgresearchgate.net
Vertebrates: In vertebrates, dityrosine is found in structural proteins like elastin (B1584352), fibroin, keratin, and collagen, where it contributes to mechanical strength and insolubility. nih.gov It has also been implicated in the hardening of the fertilization membrane in sea urchins. asm.org Furthermore, dityrosine formation is associated with oxidative stress and has been detected in various tissues and biological fluids in mammals, including in the context of aging and neurodegenerative diseases like Alzheimer's and Parkinson's. caymanchem.comnih.govacs.org In mammalian sperm protamines, dityrosine cross-linking has been hypothesized to play a structural role, particularly in metatherians, potentially analogous to cysteine cross-linking in eutherians. nih.govbiorxiv.orgresearchgate.net
Here is a table summarizing the occurrence and role of this compound in selected organisms:
| Phylum | Organism | Location/Protein | Role |
| Fungi | Saccharomyces cerevisiae | Ascospore wall | Environmental resistance |
| Invertebrates | Insects (e.g., Schistocera gregaria) | Resilin (cuticle) | Elasticity, structural integrity |
| Invertebrates | Caenorhabditis elegans | Cuticle proteins | Structural integrity |
| Invertebrates | Eimeria maxima | Oocyst wall | Structural robustness, impermeability, protection |
| Vertebrates | Mammals | Elastin, Keratin, Collagen, Protamines | Mechanical strength, insolubility, potential structural support (sperm) |
| Vertebrates | Sea Urchins | Fertilization membrane | Hardening |
| Prokaryotes | Escherichia coli | Various proteins | Response to oxidative stress, metabolic regulation |
Evolutionary Conservation and Diversification of this compound Cross-Linking Pathways
The widespread occurrence of this compound cross-linking across diverse phyla suggests that the underlying enzymatic pathways and mechanisms are evolutionarily ancient and have been conserved. Peroxidase enzymes are commonly implicated in catalyzing dityrosine formation in various organisms, including mammals and sea urchins. asm.org This suggests a conserved enzymatic mechanism for generating the tyrosyl radicals necessary for cross-linking. caymanchem.comnih.gov
However, there is also evidence of diversification in the specific proteins targeted for dityrosine cross-linking and the precise biological contexts in which it is utilized. For instance, while dityrosine provides elasticity in insect resilin, it confers rigidity and protection in fungal and parasitic oocyst walls. This diversification likely reflects adaptations to the specific structural and functional requirements of different biological materials and organisms.
In the case of sperm protamines, the hypothesized reliance on dityrosine cross-linking in metatherians compared to cysteine cross-linking in eutherians highlights a potential evolutionary divergence in the structural strategies employed for DNA packaging and protection. nih.govbiorxiv.orgresearchgate.net This could be linked to the evolution of different reproductive strategies and environmental pressures faced by these groups.
Research into the genes encoding enzymes involved in dityrosine formation, such as the DIT1 and DIT2 genes in Saccharomyces cerevisiae, provides insights into the genetic basis of these pathways and their evolutionary history. ebi.ac.uk Comparative genomic studies could further illuminate the conservation and diversification of dityrosine cross-linking machinery across different lineages.
Functional Adaptations of this compound in Specific Biological Niches
The functional roles of this compound are closely tied to the specific biological niches occupied by the organisms in which it is found. asm.org Its ability to form covalent cross-links between proteins provides enhanced stability, rigidity, or elasticity, depending on the protein context and the demands of the environment.
In organisms that face harsh external conditions, such as the parasitic oocysts of Eimeria maxima or the spores of Saccharomyces cerevisiae, dityrosine cross-linking in the protective outer layers provides essential resistance to desiccation, chemical insults, and mechanical stress. asm.orgresearchgate.netebi.ac.uk This is a clear adaptation for survival and dispersal in challenging environments.
In the context of structural proteins like insect resilin, the elastic properties conferred by dityrosine cross-links are a functional adaptation for efficient energy storage and release during rapid movements like flight. medchemexpress.combioscience.co.uk This is crucial for the organism's mobility and survival in its ecological niche.
In vertebrates, while dityrosine contributes to the structural integrity of connective tissues, its increased presence as a marker of oxidative stress in diseases suggests a complex interplay with environmental factors and cellular health within the organism's internal environment. caymanchem.comnih.govnih.govacs.org The accumulation of dityrosine in oxidized proteins can lead to aggregation and dysfunction, which may be detrimental in certain biological niches, such as the brain in neurodegenerative conditions. caymanchem.comacs.org
The hypothesized role of dityrosine cross-linking in metatherian sperm protamines may represent an adaptation for efficient and stable packaging of the paternal genome, potentially influencing reproductive success in their specific ecological contexts. nih.govbiorxiv.orgresearchgate.net
Advanced Research Perspectives and Future Directions in L,l Dityrosine Studies
Computational Modeling and Simulation of L,L-Dityrosine Cross-Linked Structures
Computational methods, particularly molecular dynamics (MD) simulations and in silico approaches, are increasingly valuable tools for investigating the structural and dynamic properties of this compound cross-links within proteins and peptides. nih.govfrontiersin.orguow.edu.aunih.gov
Molecular Dynamics Simulations of this compound and Peptides
Molecular dynamics simulations are employed to study the conformational behavior of this compound and peptides containing this cross-link. nih.govfrontiersin.orguow.edu.au These simulations can provide insights into the flexibility and stability of dityrosine-containing molecules. For instance, MD simulations of this compound at 300 K have shown that the side chain conformers (rotamers) of both tyrosine subunits can interconvert on a picosecond timescale. nih.gov However, when dityrosine (B1219331) is incorporated into a peptide, these interconversions may become more stable, although both free dityrosine and dityrosine-containing peptides can exhibit similar fluorescence decay patterns. nih.gov The rates of interconversion in simulations can be influenced by the simulation technique used, with explicit solvent models yielding different results compared to in vacuo simulations. nih.gov MD simulations are also used to study the dimerization, folding, and protein binding of peptides, including those with unnatural amino acids, which provides a framework for understanding how cross-links like dityrosine might influence these processes. uow.edu.au
In Silico Approaches for Predicting Cross-Linking Sites
In silico approaches are being developed and refined to predict potential dityrosine cross-linking sites within proteins. mdpi.com These computational methods analyze protein sequences and structures to identify tyrosine residues that are in close proximity or are likely to undergo oxidative coupling. Such predictions can guide experimental design in proteomics studies aimed at identifying dityrosine-modified proteins on a large scale. mdpi.comresearchgate.net In silico structural analysis can also be used to predict cross-linking sites that might be strategically important for influencing protein aggregation or other functional properties. mdpi.com
Synthetic Approaches for this compound and Analogues for Mechanistic Investigations
Developing efficient synthetic routes for this compound and its analogues is crucial for mechanistic investigations and for generating standards for analytical methods. nih.govciteab.comfrontiersin.orgacs.org While enzymatic synthesis using peroxidases has been reported, chemical methods are also employed. researchgate.netusda.gov Some chemical synthesis methods for dityrosine have reported yields in the range of 25-50% of the theoretical maximum. usda.gov Novel nonenzymatic methods have been developed that can achieve higher recoveries, around 72%, for both dityrosine and 3-bromotyrosine. usda.gov The synthesis of dityrosine cross-linked peptide dimers has been achieved using reactions like the Miyaura-Suzuki reaction, which offers an alternative to peroxidase-catalyzed methods, particularly for peptides where enzymatic approaches may be less efficient. acs.org Synthetic efforts also focus on creating analogues, such as cycloisodityrosines, which are core structures in some natural products and require specific coupling reactions for their formation. mdpi.comresearchgate.net
Integration with Systems Biology and Omics Approaches
The study of this compound is increasingly integrated with systems biology and omics approaches, particularly proteomics, to gain a comprehensive understanding of its biological roles and impact. mdpi.com
Proteomics for Large-Scale Identification of Dityrosine-Modified Proteins
Proteomics plays a vital role in the large-scale identification of proteins containing dityrosine modifications. mdpi.comresearchgate.net Mass spectrometry (MS) is a key technique used in proteomics for identifying and analyzing protein post-translational modifications (PTMs), including dityrosine cross-links. creative-proteomics.commdpi.comacs.org Advances in MS technologies and analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution, enable the identification and quantification of dityrosine in complex biological samples and protein hydrolysates. nih.govresearchgate.netresearchgate.net Bottom-up proteomics approaches, often combined with enrichment strategies for cross-linked peptides, are frequently used to identify endogenous dityrosine modification sites. taylorandfrancis.com While manual interpretation of tandem MS data has been used, algorithmic advancements are facilitating more extensive identification of cross-linked peptides. taylorandfrancis.com Proteomic studies have identified dityrosine cross-links in various proteins and biological contexts, providing insights into its involvement in processes like oxidative stress response and metabolic pathways. mdpi.com
Development of Novel Methodologies for In Situ Analysis of this compound
The development of novel methodologies for the in situ analysis of this compound allows for the study of its formation and presence within its native biological environment without extensive sample processing. Techniques that leverage the intrinsic fluorescence of dityrosine are valuable for this purpose. wikipedia.orglincoln.ac.ukresearchgate.net For example, fluorescence spectroscopy is a classical method used to identify resilin, a protein containing dityrosine cross-links, in insect structures. lincoln.ac.uk However, fluorescence alone may not provide detailed quantitative or chemical information. lincoln.ac.uk Raman spectroscopy has emerged as a complementary non-invasive method for identifying resilin-rich regions and can provide information related to the composition and distribution of dityrosine. lincoln.ac.uk Photo-cross-linking approaches, often catalyzed by ruthenium complexes and initiated by light irradiation, are being explored for the in situ cross-linking of tyrosine-containing peptides, leading to the formation of dityrosine adducts that can be monitored spectroscopically. researchgate.netrsc.org These methods are particularly useful for studying self-assembling peptides and hydrogels. researchgate.netrsc.org
9.5. Emerging Roles in Protein Nanostructures and Biomaterial Scaffolds
This compound, a covalent cross-link formed between tyrosine residues, is increasingly recognized for its significant role in the formation and stabilization of protein nanostructures and biomaterial scaffolds researchgate.netacs.orgnih.gov. This cross-linking mechanism, which can be enzyme-catalyzed or non-enzyme-catalyzed, is a key component in the assembly and mechanical properties of various natural materials researchgate.net. Researchers are now exploiting this motif to develop novel biomaterials for applications such as tissue engineering and implantable medical devices researchgate.netacs.orgnih.govresearchgate.net.
The formation of dityrosine bonds can drive the assembly of proteins or peptides that might not otherwise form materials nih.gov. This is particularly relevant for self-assembling peptides (SAPs), which typically rely on non-covalent interactions that can result in mechanically unstable structures susceptible to solvent erosion rsc.orgmdpi.comrsc.org. Introducing covalent dityrosine cross-linking after the initial self-assembly process can stabilize these nanostructures, leading to more robust and stable materials mdpi.com.
Studies have demonstrated the utility of dityrosine cross-linking in creating well-defined protein nanostructures. For example, tyrosine-rich short peptides have been shown to form biomimetic dityrosine peptide nanostructures, including hollow nanocapsules and lamellae, through one-step photopolymerization nih.gov. These structures exhibit robust mechanical properties, with reported elastic moduli and hardness values nih.gov.
In the field of biomaterials, dityrosine cross-linking is being utilized to modify and enhance the properties of existing materials like silk fibroin. Techniques have been developed for the covalent immobilization of biomolecules onto silk biomaterial surfaces using enzyme- or photoinitiated dityrosine bond formation researchgate.netacs.org. This method allows for the functionalization of biomaterial surfaces without the need for chemical modification of the biomolecule or the silk itself, supporting applications such as promoting cell adhesion, spreading, migration, and proliferation researchgate.netacs.org.
Furthermore, dityrosine cross-linking contributes to the mechanical rigidity of self-assembling peptide scaffolds mdpi.com. By strategically incorporating tyrosine residues and inducing dityrosine formation, researchers can tune the mechanical properties of these materials nih.gov. This is crucial for creating biomaterials with tailored stiffness and elasticity for specific regenerative medicine applications mdpi.com. For instance, ruthenium-mediated photo-cross-linking has been shown to enhance the mechanical stability of tyrosine-containing SAP hydrogels, increasing their storage modulus rsc.orgmdpi.comrsc.org.
The ability to control dityrosine formation through various activation routes, including chemical, enzymatic, and photoinitiation, provides flexibility in designing biomaterials with desired properties researchgate.net. This underutilized tool holds significant potential for the de novo development of biomaterials with precisely controlled structure and function researchgate.netnih.gov.
Research Findings on Dityrosine Cross-linking in Biomaterials
Research into the application of dityrosine cross-linking in biomaterials has yielded promising results, demonstrating its versatility and effectiveness in creating materials with enhanced properties.
| Material System | Cross-linking Method | Observed Outcome | Reference |
| Tyrosine-rich triblock peptides | Ruthenium-mediated photo-crosslinking | Formation of robust collagen mimetic bioscaffolds with resistance to solvents and pH | oup.com |
| Tyrosine-containing LDLK12 SAP | Ruthenium-catalyzed photo-crosslinking | Enhanced mechanical stability and pH-switchable luminescence of hydrogel | rsc.orgrsc.org |
| Silk fibroin biomaterials | Enzyme- or photoinitiated | Covalent immobilization of biomolecules, supporting cell functions | researchgate.netacs.org |
| Tyrosine-rich short peptides | One-step photopolymerization | Formation of hollow nanocapsules and lamellae with robust mechanical properties | nih.gov |
| Elastin-like polypeptides (ELP) with tyrosine | Photocrosslinking (Ru/persulfate) | Tunable elastic moduli of hydrogels | frontiersin.org |
Q & A
Q. What are the established methods for synthesizing L,L-dityrosine in laboratory settings?
this compound is typically synthesized via enzymatic oxidation of tyrosine. A validated protocol involves:
- Step 1 : Oxidize tyrosine using horseradish peroxidase (HRP) and hydrogen peroxide to generate dityrosine cross-links .
- Step 2 : Purify the product via DEAE-cellulose chromatography in a borate buffer to remove pigments and unreacted substrates .
- Step 3 : Perform pH-dependent two-dimensional chromatography on BioGel P-2 to isolate dityrosine from residual impurities (yield >26% of theoretical maximum) .
- Quality control : Confirm purity (≥92% by weight) using elemental analysis and reverse-phase HPLC .
Q. How can researchers confirm the purity and structural identity of this compound post-synthesis?
Use a combination of analytical techniques:
- Reverse-phase HPLC with fluorescence detection (ex: ODS II Spherisorb column, isocratic elution with 92% H₂O/8% acetonitrile/0.1% trifluoroacetic acid) .
- Fast Atom Bombardment Mass Spectrometry (FAB-MS) to verify molecular weight (360.36 g/mol) and fragmentation patterns .
- Fluorescence spectroscopy to detect dityrosine’s characteristic emission at ~400 nm upon excitation at 315 nm .
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
- High-Performance Liquid Chromatography (HPLC) : Optimize for trace detection using gradient elution (e.g., Phenomenex Ultracarb 20 column) to separate dityrosine from other amino acids .
- Fluorometric assays : Leverage dityrosine’s intrinsic fluorescence, ensuring pH-controlled conditions to minimize interference from tyrosine .
- Dabsylation derivatization : Enhance sensitivity for UV/Vis detection in complex matrices .
Advanced Research Questions
Q. How should researchers address discrepancies in reported stability data for this compound under varying pH conditions?
Conflicting stability data may arise from differences in:
- Storage conditions : Dityrosine adsorbs reversibly to BioGel P-2 at pH <3, impacting recovery rates . Standardize buffers (e.g., pH 7.4 PBS) for comparative studies.
- Decomposition pathways : Monitor for toxic byproducts (e.g., carbon monoxide, nitrogen oxides) under extreme pH or heat using GC-MS .
- Validation : Replicate experiments across multiple labs using shared reference standards to isolate methodological variables .
Q. What experimental strategies are effective in isolating this compound from complex protein oxidation mixtures?
- Affinity chromatography : Use phenyl boronate matrices (e.g., Matrex Gel PBA-60) to exploit dityrosine’s boronate interactions and hydrophobic associations .
- Two-dimensional separation : Combine size-exclusion chromatography (SEC) with ion-exchange to resolve cross-linked species from monomeric tyrosine .
- Immunoprecipitation : Develop polyclonal antibodies against dityrosine epitopes for selective enrichment in biological samples .
Q. What methodological considerations are critical when designing cross-linking studies using this compound as a biomarker?
- Controlled oxidation : Standardize HRP/H₂O₂ concentrations to avoid over-oxidation, which generates non-specific cross-links .
- Matrix effects : Account for interference from antioxidants (e.g., ascorbate) or metal ions in biological fluids by including chelators (e.g., EDTA) .
- Quantitative normalization : Use stable isotope-labeled dityrosine (e.g., ¹³C-tyrosine) as an internal standard for mass spectrometry workflows .
Data Contradiction and Validation
Q. How can researchers reconcile conflicting reports on this compound’s role in oxidative stress pathways?
- Systematic meta-analysis : Compare experimental models (e.g., in vitro vs. in vivo) and oxidation triggers (e.g., H₂O₂ vs. UV radiation) .
- Dose-response studies : Establish concentration thresholds for dityrosine’s pro- vs. anti-oxidant effects using redox-sensitive probes (e.g., DCFH-DA) .
- Cross-validation : Correlate dityrosine levels with independent biomarkers (e.g., protein carbonyls) to confirm oxidative damage .
Q. What protocols ensure reproducibility in dityrosine quantification across laboratories?
- Interlaboratory calibration : Distribute certified reference materials (CRMs) with predefined dityrosine concentrations .
- Standard operating procedures (SOPs) : Document pH, temperature, and instrument settings (e.g., HPLC column lot numbers) to minimize variability .
- Blinded analysis : Implement double-blind sample processing to reduce observer bias .
Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for powder handling to avoid inhalation of aerosols .
- Storage : Keep sealed at 4°C in amber vials to prevent photodegradation; avoid contact with strong acids/oxidizers .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
